molecular formula C9H10N2O3 B2438254 4-[(Carbamoylamino)methyl]benzoic acid CAS No. 2372-49-8

4-[(Carbamoylamino)methyl]benzoic acid

Cat. No.: B2438254
CAS No.: 2372-49-8
M. Wt: 194.19
InChI Key: UZGDNWPABVDRGA-UHFFFAOYSA-N
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Description

4-[(Carbamoylamino)methyl]benzoic acid is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is also known by its IUPAC name, 4-(ureidomethyl)benzoic acid . This compound is characterized by the presence of a benzoic acid moiety substituted with a carbamoylamino group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Carbamoylamino)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with urea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the carbamoylamino group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-[(Carbamoylamino)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-[(Carbamoylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-[(Carbamoylamino)methyl]benzoic acid is unique due to the presence of the carbamoylamino group, which imparts distinct chemical and biological properties. This group can participate in specific hydrogen bonding interactions and influence the compound’s reactivity and biological activity .

Properties

IUPAC Name

4-[(carbamoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-5-6-1-3-7(4-2-6)8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGDNWPABVDRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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